索非布韦杂质G

描述

索非布韦杂质G是在抗病毒药物索非布韦中发现的一种工艺相关杂质,索非布韦用于治疗丙型肝炎病毒感染。索非布韦是一种核苷类似物抑制剂,靶向丙型肝炎病毒非结构蛋白5B RNA依赖性RNA聚合酶,这对病毒复制至关重要。像this compound这样的杂质可能在药物的合成和生产过程中产生。

科学研究应用

索非布韦杂质G在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域。在化学领域,它用于研究抗病毒药物的合成和纯化过程。在生物学和医学领域,它可以帮助研究人员了解索非布韦及其杂质的药代动力学和药效学。 在制药行业,它对于质量控制以及确保最终药物产品的安全性和有效性至关重要 .

作用机理

This compound的作用机制与索非布韦的作用机制密切相关。 索非布韦被代谢成其活性形式,即2'-脱氧-2'-α-氟-β-C-甲基尿苷-5'-三磷酸,它充当丙型肝炎病毒非结构蛋白5B RNA依赖性RNA聚合酶的缺陷底物 这会抑制病毒RNA的复制。

与相似化合物的比较

This compound可以与索非布韦中发现的其他工艺相关杂质进行比较,例如杂质A、杂质B、杂质C、杂质D、杂质E和杂质F . 每个杂质都具有独特的特性,并且源于合成过程中的不同步骤。this compound由于其特定的化学结构以及形成的条件而独一无二。了解这些杂质对于优化合成和确保最终药物产品的纯度至关重要。

作用机制

Target of Action

Sofosbuvir impurity G, an diastereoisomer of Sofosbuvir , targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir impurity G, like Sofosbuvir, is a nucleotide analog inhibitor . It specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B .

Biochemical Pathways

The metabolic pathway for Sofosbuvir involves its conversion to its active form, GS-461203 . This active form acts as a defective substrate for NS5B, thereby inhibiting the transcription of Hepatitis C viral RNA .

Pharmacokinetics

For sofosbuvir, at least 80% of an administered dose was absorbed as sofosbuvir and/or its metabolites into the systemic circulation based on urinary recovery measured in a human mass balance study .

Result of Action

The result of Sofosbuvir impurity G’s action is the inhibition of HCV RNA replication . This leads to a decrease in the viral load, thereby demonstrating potent anti-hepatitis C virus activity .

Action Environment

Sofosbuvir should be kept in a well-closed container and stored at a temperature below 30 °c . This suggests that the stability of Sofosbuvir impurity G might also be influenced by environmental factors such as temperature and humidity.

准备方法

索非布韦杂质G的制备涉及多种合成路线和反应条件。 一种常见的方法包括使用高效液相色谱法在索非布韦的合成过程中分离和鉴定杂质 . 合成路线通常涉及复杂步骤,例如氟化化学、核苷合成以及区域选择性和立体选择性磷酰胺化 . 工业生产方法侧重于优化这些步骤,以确保最终产品的纯度和产量高。

化学反应分析

索非布韦杂质G会经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括二氯甲烷、甲醇、乙酸乙酯和氨 . 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,在高效液相色谱法中,在流动相中使用磷酸可以帮助识别和定量杂质 .

相似化合物的比较

Sofosbuvir impurity G can be compared with other process-related impurities found in sofosbuvir, such as impurity A, impurity B, impurity C, impurity D, impurity E, and impurity F . Each impurity has unique characteristics and arises from different steps in the synthesis process. Sofosbuvir impurity G is unique due to its specific chemical structure and the conditions under which it forms. Understanding these impurities is essential for optimizing the synthesis and ensuring the purity of the final drug product.

生物活性

Sofosbuvir impurity G is a diastereoisomer of Sofosbuvir, a direct-acting antiviral agent used primarily for the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is essential, as impurities can significantly affect the efficacy and safety profile of pharmaceutical compounds. This article delves into the biological activity of Sofosbuvir impurity G, synthesizing data from various studies and providing insights into its implications in drug formulations.

Sofosbuvir impurity G, identified by CAS number 1337482-15-1, is synthesized through specific chemical pathways that involve the modification of the Sofosbuvir structure. The synthetic method typically includes steps such as grafting protective groups and subsequent reactions to yield high-purity intermediates. This process is crucial for ensuring that impurities do not adversely affect the therapeutic properties of Sofosbuvir .

Sofosbuvir functions as an inhibitor of HCV RNA replication by targeting the NS5B polymerase enzyme, crucial for viral replication. While Sofosbuvir impurity G is structurally related to Sofosbuvir, its specific biological activity remains less characterized. However, it is essential to monitor impurities like Sofosbuvir impurity G, as they may alter the pharmacodynamics and pharmacokinetics of the primary drug.

Analytical Methods for Detection

To assess the biological activity and purity of Sofosbuvir formulations, various analytical techniques are employed:

- Reversed-Phase Ultra High-Performance Liquid Chromatography (RP-UHPLC) : This method allows for the qualitative and quantitative analysis of Sofosbuvir and its impurities. Studies have shown that RP-UHPLC can effectively separate Sofosbuvir from its impurities, including impurity G, with high precision and accuracy .

- Mass Spectrometry (MS) : Coupled with chromatographic methods, MS provides detailed information about the molecular weight and structure of impurities. This technique is vital for identifying potential degradation products or synthesis-related impurities like Sofosbuvir impurity G .

Case Studies

Case Study 1: Efficacy in Clinical Settings

A retrospective analysis evaluated the efficacy of Sofosbuvir-based treatments in patients with chronic HCV infection. Although this study primarily focused on the active compound, it highlighted how impurities could influence treatment outcomes. Patients receiving formulations with higher purity levels demonstrated significantly better sustained virologic response rates compared to those with lower purity products .

Case Study 2: Impurity Impact on Drug Stability

Research has indicated that higher levels of impurities can lead to changes in physicochemical properties, affecting drug stability and bioavailability. In one study, formulations with elevated levels of Sofosbuvir impurity G exhibited reduced stability under accelerated storage conditions, prompting further investigation into acceptable limits for impurities in antiviral medications .

属性

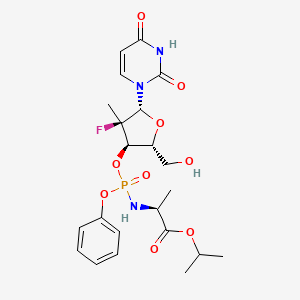

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLPFZASPUMOW-IAAJYNJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。